molecular formula C21H27ClN2O3S B15396372 Ethanone, 1-[4-[(4-chloro-3-Methylphenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-[(3-Methoxypropyl)aMino]-

Ethanone, 1-[4-[(4-chloro-3-Methylphenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-[(3-Methoxypropyl)aMino]-

Cat. No.: B15396372
M. Wt: 423.0 g/mol
InChI Key: OZXFXDZMGXRZBD-UHFFFAOYSA-N
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Description

This compound is a structurally complex ethanone derivative featuring a thieno[3,2-c]pyridine core substituted with a 4-chloro-3-methylphenoxymethyl group at position 4 and a 3-methoxypropylamino moiety at position 2. The thienopyridine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and central nervous system (CNS) targeting due to its heterocyclic aromaticity and capacity for hydrogen bonding .

Properties

Molecular Formula

C21H27ClN2O3S

Molecular Weight

423.0 g/mol

IUPAC Name

1-[4-[(4-chloro-3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-(3-methoxypropylamino)ethanone

InChI

InChI=1S/C21H27ClN2O3S/c1-15-12-16(4-5-18(15)22)27-14-19-17-7-11-28-20(17)6-9-24(19)21(25)13-23-8-3-10-26-2/h4-5,7,11-12,19,23H,3,6,8-10,13-14H2,1-2H3

InChI Key

OZXFXDZMGXRZBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2C3=C(CCN2C(=O)CNCCCOC)SC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thienopyridine Family

The compound shares structural motifs with several thienopyridine derivatives reported in the literature. Key comparisons include:

Compound Core Structure Substituents Key Properties Reference
Target Compound Thieno[3,2-c]pyridine 4-[(4-chloro-3-methylphenoxy)methyl], 2-[(3-methoxypropyl)amino] High lipophilicity (predicted logP ~3.5), tertiary amine for pH-dependent solubility
1-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone Thieno[2,3-d]pyrimidine 4-methylphenyl, ethanone m.p. 134–135°C; LC-MS m/z 361.0 [M+H]+; moderate antitumor activity
1-{4-[(4-fluorophenoxy)methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl}-2-{2-hydroxy-3-(2-methylpropoxy)propylamino}ethan-1-one Thieno[3,2-c]pyridine 4-fluorophenoxy, 2-hydroxy-3-(2-methylpropoxy)propylamino Enhanced solubility due to hydroxyl and ether groups; CNS penetration potential
Ethanone, 1-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]- Pyridine 3-chloro-5-(trifluoromethyl)pyridinyl, ethanone Density 1.371 g/cm³; pKa -2.46; irritant (Xi hazard class)

Functional Group Analysis

  • Phenoxy Substituents: The 4-chloro-3-methylphenoxy group in the target compound differs from the 4-fluorophenoxy group in ’s analogue. Chlorine’s higher electronegativity may enhance binding affinity to hydrophobic enzyme pockets compared to fluorine, though fluorine’s smaller size could improve steric compatibility .
  • Amino Side Chains: The 3-methoxypropylamino group contrasts with the 2-hydroxy-3-(2-methylpropoxy)propylamino group in . The latter’s hydroxyl group increases polarity, favoring aqueous solubility, while the methoxypropyl chain in the target compound balances lipophilicity and metabolic stability .

Pharmacokinetic and Physicochemical Properties

  • Solubility: Tertiary amines (e.g., 3-methoxypropylamino) enhance pH-dependent solubility, whereas ’s trifluoromethylpyridine derivative exhibits poor solubility (pKa -2.46) due to its highly electron-withdrawing groups .

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